molecular formula C16H11BrN2OS B8478817 7-Methoxy-2-(4-bromophenyl)-imidazo[2,1-b]benzothiazole

7-Methoxy-2-(4-bromophenyl)-imidazo[2,1-b]benzothiazole

Cat. No. B8478817
M. Wt: 359.2 g/mol
InChI Key: BYARTIHARQIFTI-UHFFFAOYSA-N
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Patent
US07700616B2

Procedure details

In the minimum volume of EtOH was dissolved the commercially available 2-amino-6-methoxybenzothiazole (2 mmol), then 2,4′-dibromoacetophenone (2 mmol) was added and the resulting mixture was refluxed for 5 h before addition of NaHCO3 (3 mmol). After 2 h more of reflux, the precipitate was filtered off, washed with a mixture 1/1 AcOEt/hexane and dried in vacuum and then used in the next step, optionally, without further purification. The result was a white solid as a 54% yield.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
3 mmol
Type
reactant
Reaction Step Two
Quantity
2 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:5]=2[N:6]=1.Br[CH2:14][C:15]([C:17]1[CH:22]=[CH:21][C:20]([Br:23])=[CH:19][CH:18]=1)=O.C([O-])(O)=O.[Na+]>CCO>[CH3:12][O:11][C:9]1[CH:8]=[CH:7][C:5]2[N:6]3[CH:14]=[C:15]([C:17]4[CH:22]=[CH:21][C:20]([Br:23])=[CH:19][CH:18]=4)[N:1]=[C:2]3[S:3][C:4]=2[CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2 mmol
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)Br
Step Two
Name
Quantity
3 mmol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
2 mmol
Type
reactant
Smiles
NC=1SC2=C(N1)C=CC(=C2)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 2 h more of reflux
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
WASH
Type
WASH
Details
washed with a mixture 1/1 AcOEt/hexane
CUSTOM
Type
CUSTOM
Details
dried in vacuum
CUSTOM
Type
CUSTOM
Details
optionally, without further purification

Outcomes

Product
Name
Type
Smiles
COC1=CC2=C(N3C(S2)=NC(=C3)C3=CC=C(C=C3)Br)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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